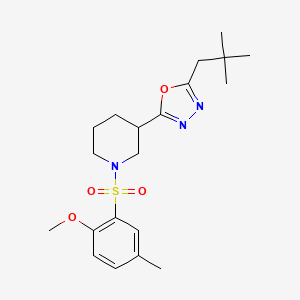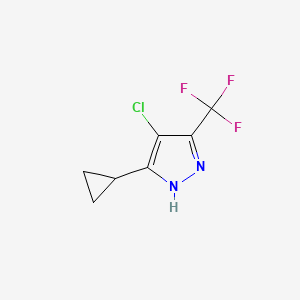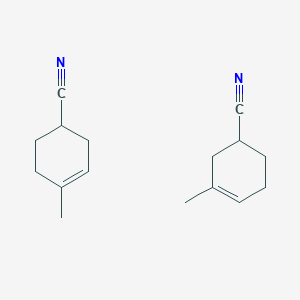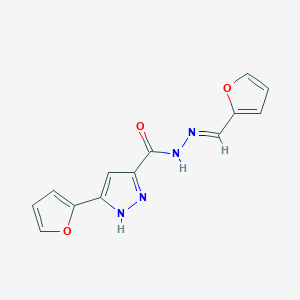
3-Isoquinolinecarboxylic acid, 7-methoxy-
Descripción general
Descripción
3-Isoquinolinecarboxylic acid is a heterocyclic compound with the empirical formula C10H7NO2 . It is a solid substance that is used in chemical synthesis . The molecular weight of the anhydrous basis is 173.17 .
Molecular Structure Analysis
The molecular structure of 3-Isoquinolinecarboxylic acid consists of a benzene ring fused with a pyridine ring . The carboxylic acid group (-COOH) is attached to the third carbon atom in the isoquinoline structure .Chemical Reactions Analysis
Isoquinoline derivatives, including 3-Isoquinolinecarboxylic acid, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.Physical And Chemical Properties Analysis
3-Isoquinolinecarboxylic acid is a solid substance with a melting point of 166-168 °C . Its empirical formula is C10H7NO2, and it has a molecular weight of 173.17 on an anhydrous basis .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested for their cytostatic activity against various cancer cell lines, including leukemia and mammary tumor cells. Trimethoxy‐5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline exhibited significant inhibition of cell proliferation, highlighting their potential in antitumor research (Ambros, Angerer, & Wiegrebe, 1988).
Electrochemical Applications
The electrochemical reduction of 1-isoquinolinecarboxylic acid anion results in isoquinoline, marking a unique instance of cathodic decarboxylation. This finding opens new avenues for research into the electrochemical properties and applications of isoquinoline derivatives (Sánchez-Sánchez et al., 2004).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, derived from the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system, have been studied for their ability to inhibit tubulin polymerization, a key mechanism in the development of cytostatic agents. Modifications to the basic structure revealed significant insights into the structural elements required for this activity, with certain derivatives showing potent cytostatic effects (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis of Quinoline Alkaloids
Research into the synthesis of quinoline alkaloids, including Pyrano[2,3-b]quinolines, Khaplofoline, Lunacrine, and Demethoxylunacrine, has yielded novel compounds with potential therapeutic applications. The use of polyphosphoric acid for cyclization of quinolinecarboxylic acids highlights a versatile approach in the synthesis of complex quinoline derivatives (Sekar & Prasad, 1998).
Direcciones Futuras
The future directions of research on 3-Isoquinolinecarboxylic acid, 7-methoxy- and its derivatives could involve further exploration of their biological activities and potential applications in medicine . The development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
Mecanismo De Acción
Target of Action
The primary target of 7-methoxyisoquinoline-3-carboxylic Acid (also known as 3-Isoquinolinecarboxylic acid, 7-methoxy-) is various plant bacteria . The compound has demonstrated significant antibacterial activity against a range of plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .
Mode of Action
It has been observed that treatment of ac cells with this compound at a concentration of 25 μg/ml resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .
Biochemical Pathways
The observed effects on cell morphology, membrane integrity, motility, exopolysaccharide production, and biofilm formation suggest that multiple biochemical pathways related to these cellular functions may be impacted .
Result of Action
The result of the action of 7-methoxyisoquinoline-3-carboxylic Acid is significant antibacterial activity against a range of plant bacteria . The compound appears to disrupt cell morphology, damage cell membrane integrity, inhibit motility and exopolysaccharide production, and prevent biofilm formation . These effects likely contribute to its antibacterial activity.
Propiedades
IUPAC Name |
7-methoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)




![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)
